molecular formula C27H25BrN4O2S B2682900 3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422287-48-7

3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2682900
CAS No.: 422287-48-7
M. Wt: 549.49
InChI Key: ROWZDAAYQIPPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and a benzylpiperazine moiety, which is often associated with psychoactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the bromine and sulfanylidene groups. The final step involves the attachment of the benzylpiperazine moiety through a carbonylation reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more sustainable catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its quinazolinone core may exhibit biological activity, making it a candidate for drug development.

    Medicine: The benzylpiperazine moiety suggests potential psychoactive properties, which could be explored for therapeutic applications.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one likely involves interactions with various molecular targets. The quinazolinone core may interact with enzymes or receptors, while the benzylpiperazine moiety could affect neurotransmitter systems. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of a quinazolinone core, a benzylpiperazine moiety, and a sulfanylidene group. This combination of functional groups may confer unique biological and chemical properties, making it a valuable compound for further research.

Properties

IUPAC Name

3-[[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl]-6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31BrN4O2S/c28-22-10-11-24-23(16-22)26(34)32(27(35)29-24)18-20-6-8-21(9-7-20)25(33)31-14-12-30(13-15-31)17-19-4-2-1-3-5-19/h1-9,22-24H,10-18H2,(H,29,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEXZZHHHUGGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.